molecular formula C24H21ClN6O4 B2942040 N-(3-chloro-4-methoxyphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide CAS No. 1112009-67-2

N-(3-chloro-4-methoxyphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide

Cat. No.: B2942040
CAS No.: 1112009-67-2
M. Wt: 492.92
InChI Key: QJFYTLUDJXWTTD-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a useful research compound. Its molecular formula is C24H21ClN6O4 and its molecular weight is 492.92. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

  • Benzamides with 1,3,4-oxadiazol-2-yl phenyl and trimethoxyphenyl groups have shown significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds were synthesized starting from 2-(4-methylphenyl)acetic acid, 1,2,3-trimethoxybenzene, and substituted benzoyl chlorides. They exhibited moderate to excellent anticancer activity compared to the reference drug etoposide (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Inhibition of Binge Eating

  • Compounds such as SB-649868, which contain an oxadiazole ring and a fluorophenyl group, have been evaluated for their role in reducing binge eating in female rats. These compounds selectively reduced binge eating for highly palatable food without affecting standard food pellet intake (Piccoli et al., 2012).

Anticonvulsant Agents

  • A series of 2-substituted-5-[2-(2-halobenzyloxy)phenyl]-1,3,4-oxadiazoles, designed as anticonvulsant agents, showed that the introduction of an amino group at position 2 of the oxadiazole ring and a fluoro substituent at the ortho position had the best anticonvulsant activity. The effect is mediated through benzodiazepine receptors (Zarghi et al., 2008).

α-Glucosidase Inhibitory, Antimicrobial and Antioxidant Activities

  • Benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings exhibited notable α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Some derivatives showed better ABTS scavenging activities and DPPH scavenging activity than acarbose, and were effective against both Gram-positive and Gram-negative bacteria (Menteşe, Ülker, & Kahveci, 2015).

Novel Synthesis and Characterization

  • Novel synthesis routes and characterization of compounds involving 1,3,4-oxadiazole and benzonitrile units in the main chain and acetoxybenzamide groups in the side chain have been reported. These compounds exhibited good thermal stability and solubility, and were able to form thin, flexible films with potential applications (Sava et al., 2003).

Mechanism of Action

    Target of action

    Indole derivatives, which these compounds are part of, have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure of the compound and its functional groups.

    Mode of action

    The interaction of indole derivatives with their targets can result in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN6O4/c1-13-4-6-18-16(8-13)22-23(24(33)30(12-26-22)11-21-27-14(2)29-35-21)31(18)10-20(32)28-15-5-7-19(34-3)17(25)9-15/h4-9,12H,10-11H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFYTLUDJXWTTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=NC(=NO4)C)CC(=O)NC5=CC(=C(C=C5)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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